3-Phenylcyclobutanone
Overview
Description
3-Phenylcyclobutanone is an organic compound with the molecular formula C₁₀H₁₀O. It is a cyclobutanone derivative where a phenyl group is attached to the third carbon of the cyclobutanone ring.
Mechanism of Action
Target of Action
It’s known that the compound is used in various chemical reactions, indicating that its targets could be a range of different molecules depending on the specific reaction .
Mode of Action
3-Phenylcyclobutanone is involved in several chemical reactions. For instance, it participates in the asymmetric Baeyer–Villiger reaction catalyzed by a cationic Co (III) (salen) complex . In this reaction, this compound interacts with the catalyst to undergo oxidation and rearrangement .
Biochemical Pathways
One of the key biochemical pathways involving this compound is the Baeyer–Villiger oxidation. This reaction is catalyzed by flavinium-cinchona alkaloid ion-pair catalysts, leading to the formation of corresponding lactones . The reaction is stereoselective, meaning it preferentially produces one stereoisomer over the other .
Result of Action
The result of this compound’s action in the Baeyer–Villiger oxidation is the formation of lactones . Lactones are cyclic esters that can be used in various chemical syntheses .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the efficiency and selectivity of the Baeyer–Villiger oxidation can be affected by the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylcyclobutanone can be synthesized through several methods. One common approach involves the Baeyer-Villiger oxidation of this compound using hydrogen peroxide in the presence of a chiral catalyst such as a cationic cobalt (III) salen complex . Another method involves the reaction of 2,2-dichloro-3-phenylcyclobutenone with appropriate reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as oxidation reactions and the use of specialized catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylcyclobutanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to corresponding alcohols or hydrocarbons.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chiral catalysts (e.g., cationic cobalt (III) salen complex).
Reduction: Metal hydrides (e.g., lithium aluminum hydride).
Substitution: Electrophiles such as halogens or nitro groups.
Major Products:
Oxidation: Lactones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Phenylcyclobutanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of γ-butyrolactones and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Cyclobutanone: The parent compound without the phenyl group.
3-Phenylcyclobutan-1-one: A similar compound with slight structural variations.
2,2-Dichloro-3-phenylcyclobutanone: A precursor used in the synthesis of 3-Phenylcyclobutanone
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other cyclobutanone derivatives. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-phenylcyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQSFCUGCAZOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200767 | |
Record name | 3-Phenylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52784-31-3 | |
Record name | 3-Phenylcyclobutanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052784313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 3-Phenylcyclobutanone?
A1: Several methods have been explored to synthesize this compound. One approach involves the catalytic hydrogenation of either 1,1-difluoro-2,2-dichloro-3-phenylcyclobutane or 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene over a palladium-on-charcoal catalyst. [] Another method utilizes a one-step reaction of phenylacetyl chloride with diazomethane. []
Q2: How does the presence of substituents on the cyclobutanone ring influence the photochemical reactivity of 3-phenylcyclobutanones?
A2: Studies on 2,2-dimethyl-1-phenyl-1,3-diketones, which contain the this compound moiety, reveal that irradiation can lead to both type I cleavage products and type II cyclization products. [] Interestingly, the ratio of these products changes depending on the substituent at the 3-position of the cyclobutanone ring. Specifically, a 3-isopropyl substituent favors type II cyclization (forming 3-hydroxy-2,2,4,4-tetramethyl-3-phenylcyclobutanone) compared to a 3-ethyl group.
Q3: Can this compound undergo ring-opening reactions, and what are the products formed?
A3: Yes, this compound can undergo ring-opening reactions under specific conditions. Treatment with dilute aqueous sodium hydroxide leads to the formation of benzoylacetone. [] When reacted in boiling acetic acid, β-methyl-trans-cinnamic acid is produced. []
Q4: What is the stereochemical outcome of the reduction of this compound and related compounds?
A4: Catalytic hydrogenation of 3-phenylcyclobut-2-enone yields this compound. [] Further reduction of this ketone or the corresponding alcohol, 2-chloro-3-phenylcyclobut-2-enol, using catalytic hydrogenation yields predominantly cis-3-phenylcyclobutanol. []
Q5: How does the structure of this compound impact its reactivity in Baeyer-Villiger oxidations?
A5: Research indicates that chiral cationic palladium(II) 2-(phosphinophenyl)pyridine complexes can act as effective catalysts for the asymmetric Baeyer-Villiger oxidation of this compound. [] This reaction exhibits good enantioselectivity, highlighting the potential for synthesizing enantioenriched lactones from prochiral cyclobutanones.
Q6: Can you describe a specific application of this compound in organic synthesis?
A6: this compound serves as a key starting material in the enantioselective synthesis of 3,4-disubstituted butyrolactones. [] The process hinges on the enantioselective deprotonation of this compound, demonstrating its utility in constructing chiral building blocks for more complex molecules.
Q7: How does the reaction of this compound with nitrosobenzene differ from that of other substituted cyclobutanones?
A7: While 3-ethoxy-2-alkylcyclobutanones react with nitrosobenzene in the presence of Me3SiOTf to yield 6-alkyl-2-phenyl-2H-1,2-oxazin-5(6H)-ones, 3-phenylcyclobutanones follow a different reaction pathway. [] Instead, they primarily form γ,δ-unsaturated hydroxamic acid derivatives via cleavage of a cyclobutanone C1–C2 bond.
Q8: What insights can Nuclear Magnetic Resonance (NMR) spectroscopy provide about the structure of this compound derivatives?
A8: Detailed analysis of the 1H NMR spectrum of 2-t-butyl-2-cyano-3-phenylcyclobutanone, a this compound derivative, provides valuable stereochemical information. [] This technique allows for the determination of the relative configuration of substituents on the cyclobutanone ring.
Q9: Are there any reported biological transformations involving this compound?
A9: Studies have shown that a novel Baeyer–Villigerase enzyme can facilitate the stereospecific oxidation of this compound. [] This finding highlights the potential for utilizing biocatalysts to achieve chemo- and enantioselective transformations of this compound derivatives.
Q10: Have any computational studies been conducted on this compound or its derivatives?
A10: Yes, simple molecular orbital calculations (LCAO) have been employed to estimate the electron delocalization energies of various small-ring compounds, including phenyl-substituted cyclobutenes and cyclobutenones, such as those related to this compound. [] These calculations offer insights into the relative stability and potential reactivity of these systems.
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